molecular formula C13H10N4O2 B372875 7-(4-methoxyphenyl)-8H-pteridin-4-one

7-(4-methoxyphenyl)-8H-pteridin-4-one

Cat. No.: B372875
M. Wt: 254.24g/mol
InChI Key: FKFAQZNAGZEATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxyphenyl)-8H-pteridin-4-one is a heterocyclic compound featuring a pteridine core (a bicyclic structure composed of pyrazine and pyrimidine rings) substituted with a 4-methoxyphenyl group at the 7-position. Pteridine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24g/mol

IUPAC Name

7-(4-methoxyphenyl)-3H-pteridin-4-one

InChI

InChI=1S/C13H10N4O2/c1-19-9-4-2-8(3-5-9)10-6-14-11-12(17-10)15-7-16-13(11)18/h2-7H,1H3,(H,15,16,17,18)

InChI Key

FKFAQZNAGZEATC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Core Structure Variations

  • Pteridin-4-one vs. Pyrido-Pyrimidinones: The pyrido[3,4-d]pyrimidin-4-one core in Compound 51c shares a similar fused-ring system but lacks the pyrazine ring of pteridine. This difference may alter electron distribution, affecting interactions with enzymatic targets .
  • Chromene/Chromen-4-one Derivatives : UCPH-101 and the chromen-4-one in exhibit planar aromatic systems with conjugated double bonds, which may enhance π-π stacking in protein binding compared to the pteridine core. UCPH-101's EAAT1 inhibition highlights the role of the 4-methoxyphenyl group in transporter modulation .

Substituent Effects

  • Methoxyphenyl Positioning : In this compound, the substituent is at the 7-position, whereas UCPH-101 places it at the 4-position. Positional differences can drastically alter steric and electronic interactions with biological targets.
  • Hydrophilic vs. Hydrophobic Groups : The benzopyran-4-one derivative (Compound 1) includes a hydroxyl group, increasing polarity and hydrogen-bonding capacity compared to the methoxy group in the target compound .

Research Findings and Data

Physicochemical Properties

Property This compound UCPH-101 Compound 1
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (highly lipophilic) ~1.8 (polar)
Solubility Low in aqueous media Low Moderate in DMSO/EtOH
Thermal Stability Stable up to 250°C (inferred) Stable (chromene core) Sensitive to oxidation

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